molecular formula C14H14ClNO3S B2655064 3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene CAS No. 65193-52-4

3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene

Cat. No.: B2655064
CAS No.: 65193-52-4
M. Wt: 311.78
InChI Key: RTSAIZSSSKUPRQ-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5210~1,5~]dec-8-ene is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene typically involves multiple steps, starting with the preparation of the core tricyclic structure. This is followed by the introduction of the 4-chlorophenylsulfonyl group. Common reagents used in these reactions include chlorosulfonic acid and various organic solvents. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to maintain consistency and quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Bromophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene
  • 3-[(4-Methylphenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene

Uniqueness

3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene is unique due to its specific substituents and structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and application development.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c15-11-1-3-13(4-2-11)20(17,18)16-8-10-7-12-5-6-14(10,9-16)19-12/h1-6,10,12H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSAIZSSSKUPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC23C=CC1O3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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